molecular formula C13H20O2 B12545051 8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one CAS No. 143292-40-4

8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one

Cat. No.: B12545051
CAS No.: 143292-40-4
M. Wt: 208.30 g/mol
InChI Key: NBEBFAHGCVMBTC-UHFFFAOYSA-N
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Description

8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one is a bicyclic compound that features a unique structure with potential applications in various fields of science and industry. This compound is characterized by its oxabicyclo[3.2.1]octane core, which is a common motif in many biologically active molecules. The presence of the hex-2-en-1-yl side chain adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one can be achieved through several synthetic routes. One common method involves the enantioselective construction of the oxabicyclo[3.2.1]octane scaffold via asymmetric cycloadditions. For instance, the use of cyclic azomethine ylides in 1,3-dipolar cycloadditions with acryloylpyrazolidinone under a rhodium (II) complex/chiral Lewis acid binary system has been reported to yield optically active oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic methodologies that ensure high yield and purity The use of continuous flow chemistry and catalytic systems can enhance the efficiency and sustainability of the production process specific industrial methods for the large-scale production of 8-(Hex-2-EN-1-YL)-2-oxabicyclo[32

Chemical Reactions Analysis

Types of Reactions

8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxabicyclo[3.2.1]octane core into different derivatives.

    Substitution: The hex-2-en-1-yl side chain can participate in substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one has several scientific research applications:

    Chemistry: The compound serves as a valuable intermediate in the synthesis of complex molecules, particularly in the development of new synthetic methodologies.

    Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: The compound’s core structure is found in various biologically active molecules, making it a potential lead compound for drug discovery.

    Industry: It can be used in the development of new materials and as a building block for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets. The oxabicyclo[3.2.1]octane core can interact with enzymes, receptors, or other proteins, modulating their activity. The hex-2-en-1-yl side chain may enhance the compound’s binding affinity and specificity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(Hex-2-EN-1-YL)-2-oxabicyclo[3.2.1]octan-3-one is unique due to its specific side chain and oxygen-containing bicyclic core. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

143292-40-4

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

8-hex-2-enyl-2-oxabicyclo[3.2.1]octan-3-one

InChI

InChI=1S/C13H20O2/c1-2-3-4-5-6-11-10-7-8-12(11)15-13(14)9-10/h4-5,10-12H,2-3,6-9H2,1H3

InChI Key

NBEBFAHGCVMBTC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCC1C2CCC1OC(=O)C2

Origin of Product

United States

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